![molecular formula C11H22N2O2 B12826959 tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate](/img/structure/B12826959.png)
tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of azetidine intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of methylamino group: The intermediate is then treated with methylamine to introduce the methylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate is being investigated for its potential pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- Case Study: Research indicates that derivatives of azetidine compounds can exhibit significant biological activity, potentially modulating enzyme activity or receptor interactions. Studies are ongoing to evaluate its efficacy against specific diseases, including central nervous system disorders .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is particularly useful in constructing heterocyclic compounds and natural product analogs.
- Synthesis Example: The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which allows researchers to create diverse derivatives with tailored properties .
Biological Research
The compound is utilized in biological studies to understand the effects of azetidine derivatives on cellular systems. Its interactions with biological receptors are crucial for elucidating mechanisms of action.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications.
Biological Activity
tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate, also known as a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a methylamino ethyl side chain, making it a candidate for various therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C11H23ClN2O2
- Molecular Weight: 250.77 g/mol
- CAS Number: 1993318-26-5
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions within biological systems, particularly in the context of drug development and synthetic biology. The azetidine ring structure is known for its ability to mimic natural amino acids, which can lead to diverse biological effects.
The mechanism by which this compound exerts its effects is not fully elucidated. However, compounds containing azetidine rings have been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Synthesis and Characterization
A recent study detailed the synthesis of azetidine derivatives, including this compound, highlighting its potential as a building block for more complex molecules. The synthesis involved straightforward methods that yielded high purity compounds suitable for biological testing .
Pharmacological Studies
- Antinociceptive Activity : In animal models, derivatives of azetidine have shown promising antinociceptive (pain-relieving) properties. For instance, a study indicated that azetidine derivatives could modulate pain pathways similar to established analgesics like Meperidine .
- Neuroprotective Effects : Some azetidine compounds have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases. The structural similarity to amino acids may facilitate interactions with neurotransmitter systems .
- Antimicrobial Activity : Preliminary tests indicated that certain azetidine derivatives possess antimicrobial properties against various bacterial strains, making them candidates for further development as antibiotics .
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H23ClN2O2 |
Molecular Weight | 250.77 g/mol |
CAS Number | 1993318-26-5 |
Purity | >95% |
Biological Activity | Effect |
---|---|
Antinociceptive | Pain relief in animal models |
Neuroprotective | Protection against neuronal damage |
Antimicrobial | Activity against bacterial strains |
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4/h9,12H,5-8H2,1-4H3 |
InChI Key |
JYPOMGGAKUODID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCNC |
Origin of Product |
United States |
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